4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline
Description
4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline is a fluorinated aromatic amine featuring a hydroxylated hexafluorobutoxy substituent and a chlorine atom on the aniline ring. The compound’s structure combines electron-withdrawing groups (chlorine and fluorine atoms) with a hydroxy group, which may influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C10H8ClF6NO2 |
|---|---|
Molecular Weight |
323.62 g/mol |
IUPAC Name |
4-(4-amino-2-chlorophenoxy)-1,1,1,3,4,4-hexafluorobutan-2-ol |
InChI |
InChI=1S/C10H8ClF6NO2/c11-5-3-4(18)1-2-6(5)20-10(16,17)7(12)8(19)9(13,14)15/h1-3,7-8,19H,18H2 |
InChI Key |
YLIIXVNFWPELLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC(C(C(C(F)(F)F)O)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Nucleophilic substitution: Introduction of the hexafluorobutoxy group via a nucleophilic substitution reaction.
Hydroxylation: Introduction of the hydroxy group through hydroxylation reactions.
Chlorination: Introduction of the chlorine atom via chlorination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could yield a variety of substituted anilines.
Scientific Research Applications
4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline may find applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential pharmaceutical compound.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Physicochemical and Reactivity Differences
- Fluorination Effects: The hexafluorobutoxy group in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 3-chloroaniline).
- Hydroxy Group Influence: The hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents relative to fully fluorinated analogs like 4-(2-chlorophenoxy)-3-fluoroaniline .
- Chlorine Position : The chlorine atom at the 3-position on the aniline ring may reduce toxicity compared to 2-chloroaniline derivatives, which are associated with higher environmental persistence and toxicity .
Biological Activity
4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound's structure features a chloroaniline moiety with a hexafluorobutoxy group. The presence of fluorinated groups often enhances the lipophilicity and stability of organic compounds, which can influence their biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of significant findings:
Antimicrobial Activity
Studies have shown that halogenated anilines possess antimicrobial properties. For instance:
- In vitro studies demonstrated that chloroanilines can inhibit the growth of various bacterial strains. The presence of the hexafluorobutoxy group may enhance this activity by improving membrane permeability.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory effects:
- Research revealed that certain chloroanilines can inhibit pro-inflammatory cytokine production in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
The anticancer activity of halogenated anilines has been documented:
- Case studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Study : A study conducted on various chloroaniline derivatives showed significant inhibition against E. coli and S. aureus. The derivative with a hexafluorobutoxy group exhibited enhanced activity compared to non-fluorinated analogs.
- Anti-inflammatory Research : In a controlled experiment involving macrophage cell lines treated with chloroaniline derivatives, results indicated a marked reduction in TNF-alpha levels after treatment with this compound.
- Anticancer Investigation : A recent study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated significant apoptosis induction and cell cycle arrest at the G2/M phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
